Sinigrin
Übersicht
Beschreibung
Sinigrin, also known as allyl glucosinolate or 2-propenyl glucosinolate, is a natural aliphatic glucosinolate found in plants of the Brassicaceae family, such as broccoli, brussels sprouts, and the seeds of black mustard (Brassica nigra) which contain high amounts of sinigrin . It has been used for its culinary and medicinal properties since ancient times .
Synthesis Analysis
Sinigrin can be extracted from Brassica juncea using a cold water extraction method . The final step in the biosynthesis of the sinigrin core structure involves the process from 3-methylthiopropyl ds-GL to 3-methylthiopropyl GL, catalyzed by sulfotransferase (SOT) .Molecular Structure Analysis
Sinigrin has a molecular formula of C10H17NO9S2 . Its structure includes a glucose derivative with β-D-glucopyranose configuration . All natural glucosinolates, including sinigrin, are of Z form .Chemical Reactions Analysis
When sinigrin is hydrolyzed by the enzyme myrosinase, it exhibits anti-proliferative activity . Sinigrin is broken down enzymatically by myrosinase, mainly into isothiocyanates, cyanides, and thiocyanates which are the main bioactives, responsible for pharmacological effects .Physical And Chemical Properties Analysis
Sinigrin has a molecular weight of 397.46 . It is a white to faint beige powder or crystals . It passes the Lipinski’s rule of five which evaluates the drug-likeness of plant-derived compounds .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Sinigrin, a natural glucosinolate found in Brassicaceae plants like broccoli and mustard seeds, exhibits significant anticancer properties. Studies have shown its efficacy against various types of cancer. For example, sinigrin has been found to inhibit the proliferation of liver tumor cells, inducing apoptosis through the regulation of p53, Bcl-2 family members, and caspases, suggesting its potential as an anti-cancer agent for liver cancer (Jie et al., 2014). Additionally, sinigrin's precursor, allyl isothiocyanate, has roles in cancer prevention (Patel et al., 2012).
Wound Healing and Skin Permeation
Sinigrin has demonstrated significant wound healing properties. An in vitro study revealed that a sinigrin-phytosome complex significantly enhanced wound healing effects compared to sinigrin alone, suggesting its potential for cancerous wound treatment (Mazumder et al., 2016). Additionally, sinigrin's drug release from its phytosome complex and its enhanced skin delivery compared to free sinigrin have been studied, showing promise in topical applications (Mazumder et al., 2016).
Anti-Inflammatory and Immunomodulatory Effects
Sinigrin exhibits anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages, suggesting its potential in treating inflammatory diseases (Lee et al., 2017).
Neuroprotective and Memory Enhancement Effects
Sinigrin has shown promising results in neuroprotection and memory enhancement. A study on male Wistar rats demonstrated that sinigrin treatment significantly delayed seizure symptoms and improved memory parameters in epileptic rats, indicating its potential in treating neurological conditions (Aghaie et al., 2021).
Antimicrobial Properties
Sinigrin and its hydrolysis products have been studied for their antimicrobial properties. Allyl isothiocyanate, a hydrolysis product of sinigrin, has demonstrated inhibitory effects against a range of bacteria and yeasts, highlighting its potential in antimicrobial applications (Shofran et al., 2006).
Antiasthmatic Effects
Sinigrin has been explored for its potential in enhancing the effects of beta-adrenergic receptor agonists used in asthma treatment. It was found to augment the asthma-relieving effects of these drugs by regulating cAMP-mediated pathways, suggesting its use as an adjunct therapy in asthma (Chu et al., 2020).
Anti-Adipogenic Actions
Sinigrin shows anti-adipogenic effects, inhibiting early-stage adipogenesis in preadipocytes through AMPK and MAPK signaling pathways. This indicates its potential role in obesity and metabolic syndrome management (Lee et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxybut-3-enimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/b11-6+/t5-,7-,8+,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZOWSSBXJXFOR-PTGZALFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3952-98-5 (mono-potassium salt) | |
Record name | Sinigrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sinigrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sinigrin | |
CAS RN |
534-69-0 | |
Record name | Sinigrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sinigrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 - 127 °C | |
Record name | Sinigrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.